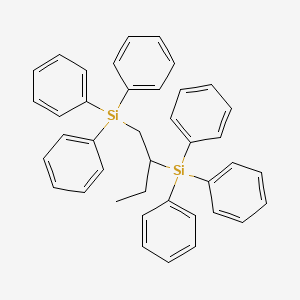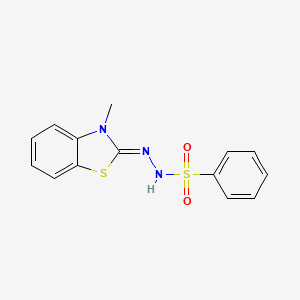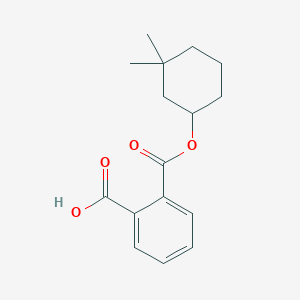
Pseudourea, 2,2'-tetramethylenebis(2-thio-, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is a chemical compound with the molecular formula C6H16Br2N4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of isothiouronium groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) can be synthesized through the reaction of tetramethylene diamine with thiourea in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C4H8(NH2)2+2CS(NH2)2+2HBr→C6H16Br2N4S2+2NH3
Industrial Production Methods
In industrial settings, the production of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this.
化学反応の分析
Types of Reactions
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiouronium compounds.
科学的研究の応用
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) involves its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can stabilize transition states and intermediates in chemical reactions, thereby enhancing the reaction rates. In biological systems, the compound can interact with enzyme active sites, inhibiting their activity by forming stable complexes.
類似化合物との比較
Similar Compounds
- 1,1’-TETRAMETHYLENEBIS(3,4-DIMETHYLPYRIDINIUM BROMIDE)
- 2,2’-TETRAMETHYLENEBIS(ISOQUINOLINIUM BROMIDE)
- S,S’-HEXAMETHYLENEBIS(ISOTHIURONIUM BROMIDE)
Uniqueness
TETRAMETHYLENEBIS(ISOTHIURONIUM BROMIDE) is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in both chemical and biological research. Additionally, its versatility in undergoing different types of chemical reactions sets it apart from other similar compounds.
特性
CAS番号 |
6345-25-1 |
|---|---|
分子式 |
C6H16Br2N4S2 |
分子量 |
368.2 g/mol |
IUPAC名 |
4-carbamimidoylsulfanylbutyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H14N4S2.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChIキー |
UMNHNUOGFFWNIA-UHFFFAOYSA-N |
正規SMILES |
C(CCSC(=N)N)CSC(=N)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
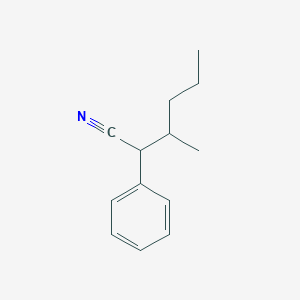
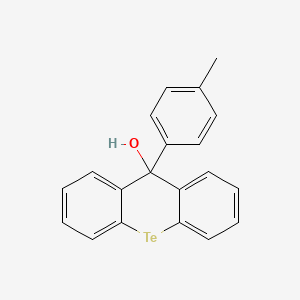

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)
![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
